B1574567 AZD-4769

AZD-4769

Cat. No. B1574567
InChI Key:
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

AZD-4769 bioactive chemical.

Scientific Research Applications

  • AZD1152 in Ovarian Cancer Treatment AZD1152, a selective inhibitor of aurora kinase B, has shown potential in treating cisplatin-resistant ovarian carcinoma. It can inhibit cancer cell proliferation and induce apoptosis, either alone or in combination with cisplatin, resulting in increased cell polyploidy (Ma & Li, 2013).

  • AZD-2014 in Renal Cell Carcinoma The dual mTORC1/2 inhibitor AZD-2014 has demonstrated significant inhibition of renal cell carcinoma (RCC) cell survival and growth, surpassing conventional mTORC1 inhibitors. It disrupts mTORC1/2 activation and downregulates HIF-1α/2α and cyclin D1 expressions in RCC cells (Zheng et al., 2015).

  • AZD-2014 in Colorectal Cancer AZD-2014 has shown effectiveness against colorectal cancer by significantly inhibiting cancer cell growth in both in vivo and in vitro settings. It blocks the activation of mTORC1 and mTORC2, activating autophagy in colorectal cancer cells (Huo et al., 2014).

  • AZD4785 in Targeting KRAS-dependent Tumors AZD4785, a therapeutic antisense oligonucleotide targeting KRAS mRNA, has shown preclinical antitumor activity and a favorable safety profile. It depletes cellular KRAS mRNA and protein, leading to inhibition of downstream effector pathways and antiproliferative effects in KRAS mutant cells (Ross et al., 2017).

  • AZD-5847 in Tuberculosis Treatment AZD-5847, an oxazolidinone derivative, is under development for tuberculosis (TB) treatment. It has been studied in phase II trials for its pharmacokinetics in TB patients, although its pharmacodynamics are less favorable compared to linezolid and sutezolid (Alsultan et al., 2017).

  • AZD Compounds in Ovarian Cancer Various AZD compounds have been evaluated for their efficacy in ovarian cancer treatment. For instance, AZD8835 and AZD5363 sensitized chemoresistant ovarian cancer cells to cisplatin and paclitaxel treatment (Wu et al., 2020).

properties

Product Name

AZD-4769

IUPAC Name

NONE

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>5 years if stored properly

solubility

Soluble in DMSO, not in water

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

AZD4769;  AZD-4769;  AZD 4769.

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.